molecular formula C18H18FNO2S B11039421 1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline

1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B11039421
M. Wt: 331.4 g/mol
InChI Key: UILXWMNQUXJHST-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is a sulfonated derivative of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a well-established antioxidant in rubber manufacturing . The parent compound, TMQ, is a heterocyclic aromatic amine with a dihydroquinoline backbone substituted with two methyl groups at position 2 and one methyl group at position 2. Its primary function is to inhibit oxidative degradation in rubber products by scavenging free radicals and preventing chain scission .

The 4-fluorophenyl substituent may enhance lipophilicity and environmental persistence, which could influence its antioxidant efficacy and toxicity profile . While TMQ is typically polymerized for industrial use to reduce leaching and volatility , this derivative’s monomeric structure suggests distinct reactivity in rubber matrices or biological systems.

Properties

Molecular Formula

C18H18FNO2S

Molecular Weight

331.4 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2,2,4-trimethylquinoline

InChI

InChI=1S/C18H18FNO2S/c1-13-12-18(2,3)20(17-7-5-4-6-16(13)17)23(21,22)15-10-8-14(19)9-11-15/h4-12H,1-3H3

InChI Key

UILXWMNQUXJHST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)F)(C)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Condensation of Aniline and Acetone

The most common method involves condensing aniline with acetone under acidic conditions. Key variations include:

Hydrochloric Acid Catalysis

  • Conditions : Aniline reacts with acetone (molar ratio 1:2–5) at 100–150°C for 5–16 hours in the presence of HCl.

  • Yield : 60–82% monomeric dihydroquinoline, with oligomers as byproducts.

  • Mechanism : Sequential aldol condensation and cyclization.

HF/BF₃ Catalysis

  • Conditions : HF and BF₃ (molar ratio 1:5–2:1) at 80–150°C improve monomer yield to 82%.

  • Advantage : Reduced polymer formation compared to HCl.

Heterogeneous Catalysts

  • Zeolites (H-Y-MMM) : Achieve 60–68% selectivity at 60–230°C.

  • Silicotungstic Acid (H₄[SiW₁₂O₄₀]) : Yields 77–94% in acetonitrile.

Alternative Routes

  • Microwave-Assisted Synthesis : Scandium triflate (Sc(OTf)₃) in CH₃CN under microwave irradiation yields 65% in 2–6 hours.

  • Vapor-Phase Catalysis : Niobium halide clusters at 300°C achieve 71.7% selectivity.

Sulfonylation of the Dihydroquinoline Core

Base-Mediated Reaction

  • Conditions :

    • Substrate: 2,2,4-Trimethyl-1,2-dihydroquinoline

    • Reagent: 4-Fluorobenzenesulfonyl chloride (1.2–2.0 eq)

    • Base: K₂CO₃ or Et₃N

    • Solvent: CH₂Cl₂ or THF

    • Temperature: 0–25°C

    • Time: 2–12 hours.

  • Yield : 50–75% after column chromatography.

  • Mechanism : Nucleophilic attack of the amine on the sulfonyl chloride.

CS₂/Et₂NH-Promoted Sulfonylation

  • Conditions :

    • Additives: CS₂ (1.5 eq) and Et₂NH (2.0 eq)

    • Solvent: CH₂Cl₂

    • Temperature: Room temperature

    • Time: 15–30 minutes.

  • Yield : 60–85%.

  • Advantage : Transition-metal-free and tolerant of electron-deficient aryl groups.

Dibromomethyl Intermediate Conversion

  • Step 1 : Bromination of 2,2,4-trimethyl-1,2-dihydroquinoline at the 1-position using NBS.

  • Step 2 : Reaction with sodium 4-fluorobenzenesulfinate (1.2 eq) in DMAC/H₂O at 90°C.

  • Yield : 70–80%.

Optimization and Challenges

Key Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading (HF/BF₃)0.01–0.07 mol/mol anilineMaximizes monomer yield
Sulfonyl Chloride Equiv1.5–2.0Reduces unreacted amine
Reaction Temperature0–25°C (sulfonylation)Minimizes decomposition

Common Byproducts

  • Polymerized Dihydroquinolines : Controlled by distillation.

  • Quinoline Derivatives : Avoided by limiting oxidation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
HCl-Catalyzed Condensation60–7585–90HighLow
HF/BF₃ Catalyzed80–8292–95ModerateModerate
CS₂/Et₂NH Sulfonylation60–8590–95HighHigh

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are often carried out in solvents such as dichloromethane or ethanol.

    Major Products: The major products formed from these reactions include various substituted quinoline derivatives and modified sulfonyl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance:

  • Compounds similar to 1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline have shown effectiveness against various bacterial strains in vitro.
  • A study revealed that related compounds could inhibit bacterial growth by disrupting cellular processes.
CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1 µg/mL

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties:

  • Studies involving selective phosphodiesterase inhibitors highlighted that similar quinoline derivatives could reduce inflammatory responses in animal models.
  • The mechanism involves modulation of cyclic adenosine monophosphate (cAMP) levels, crucial for inflammatory pathways.

Antitumor Activity

Research has demonstrated that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines:

  • A notable study evaluated the antitumor effects of similar compounds, showing significant cytotoxicity through apoptosis induction via caspase activation.

Case Study 1: Autoimmune Diseases

A study investigated the efficacy of quinoline derivatives in treating autoimmune diseases:

  • The results indicated that these compounds could modulate T helper 17 (Th17) cell responses in mouse models of rheumatoid arthritis, significantly reducing disease severity when administered at optimized doses.

Case Study 2: Pharmacokinetics and Bioavailability

Pharmacokinetic studies suggest favorable bioavailability for related compounds:

  • One study reported an oral bioavailability of approximately 48% in mice and 32% in rats, indicating potential for further development as an oral therapeutic agent.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the molecular structure can significantly influence biological efficacy:

  • Fluorine Substitution : Enhances lipophilicity and bioavailability.
  • Sulfonamide Group : Contributes to the inhibition of specific enzymatic pathways associated with tumor growth and microbial activity.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, providing therapeutic benefits.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Antioxidant Efficacy (DFT Studies)

Compound HOMO-LUMO Gap (eV) Bond Dissociation Energy (O–H, kcal/mol) Electron Affinity (eV)
TMQ 5.2 78.3 1.8
Hydroxylated TMQ (C5-OH) 4.8 82.1 2.1
1-[(4-Fluorophenyl)sulfonyl]-TMQ* 4.5 (predicted) 85–90 (predicted) 2.5 (predicted)

*Predicted values based on sulfonyl group’s electron-withdrawing effects .

Critical Analysis of Structural Modifications

  • Sulfonyl vs.
  • Fluorophenyl Substituent : The fluorine atom may increase membrane permeability in biological systems, posing dual risks of efficacy in rubber and unintended bioaccumulation .

Biological Activity

1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18FNO2S
  • CAS Number : 306273-02-9
  • Molar Mass : 329.40 g/mol

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets.

Antioxidant Activity

Research indicates that derivatives of dihydroquinoline exhibit significant antioxidant properties. For example, studies have shown that related compounds can reduce oxidative stress markers in liver injury models, suggesting a protective effect against cellular damage caused by free radicals . This antioxidant activity is crucial for mitigating inflammation and apoptosis in various disease contexts.

Anti-inflammatory Effects

The compound has demonstrated potential in modulating inflammatory pathways. In animal studies involving acetaminophen-induced liver injury, it was observed that treatment with related dihydroquinoline derivatives led to a decrease in pro-inflammatory cytokines and improved liver function markers . This suggests that the compound may play a role in regulating inflammatory responses.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Description References
AntioxidantReduces oxidative stress and protects against cellular damage
Anti-inflammatoryDecreases levels of pro-inflammatory cytokines in liver injury models
AntiviralPotential activity against various viral strains (e.g., HIV, Zika)
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria

Case Studies

  • Hepatoprotective Study : A study evaluated the effects of a dihydroquinoline derivative on rats with acetaminophen-induced liver damage. The results indicated that the compound significantly reduced markers of oxidative stress and inflammation, leading to improved histopathological outcomes .
  • Antiviral Activity : Research has highlighted the antiviral potential of quinoline derivatives. Compounds structurally similar to this compound have shown efficacy against viruses such as HIV and Zika virus .
  • Antibacterial Efficacy : Various studies have assessed the antibacterial properties of quinoline derivatives. Compounds similar to the target compound have been tested against common pathogens like E. coli and S. aureus, demonstrating significant inhibitory effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(4-Fluorophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of the quinoline core using 4-fluorobenzenesulfonyl chloride under controlled alkaline conditions (pH 8–10) to ensure regioselectivity. Key steps include:

  • Condensation : Reacting 2,2,4-trimethyl-1,2-dihydroquinoline with 4-fluorophenylsulfonyl chloride in dichloromethane or ethanol at 40–60°C .
  • Purification : Column chromatography or recrystallization to isolate the product. Critical parameters include maintaining anhydrous conditions, precise temperature control (±2°C), and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) to suppress dimerization .

Q. How is the structural integrity of this compound verified using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substitution patterns (e.g., fluorophenyl sulfonyl group at position 1, methyl groups at positions 2,2,4). Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl-linked carbons (δ 125–135 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves spatial conformation, dihedral angles between the quinoline and sulfonylphenyl moieties, and hydrogen-bonding interactions (e.g., C–H···O) .

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